tert-Butyl (3-amino-2,4-difluorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

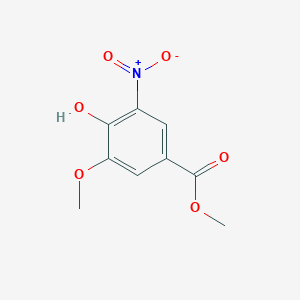

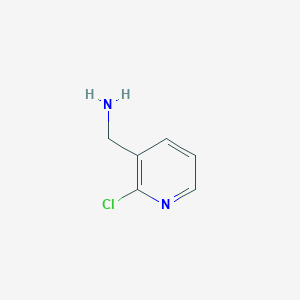

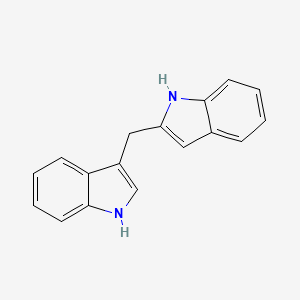

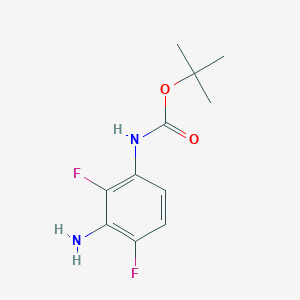

“tert-Butyl (3-amino-2,4-difluorophenyl)carbamate” is an organic compound with the CAS Number: 208166-48-7 . It has a molecular weight of 244.24 and is typically in the form of a powder . The IUPAC name for this compound is tert-butyl 3-amino-2,4-difluorophenylcarbamate .

Molecular Structure Analysis

The InChI code for “tert-Butyl (3-amino-2,4-difluorophenyl)carbamate” is 1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6(12)9(14)8(7)13/h4-5H,14H2,1-3H3,(H,15,16) . This indicates the presence of a carbamate group attached to a tert-butyl group and a 2,4-difluorophenyl group with an amino group at the 3-position.Physical And Chemical Properties Analysis

“tert-Butyl (3-amino-2,4-difluorophenyl)carbamate” is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications

Photoredox-Catalyzed Amination Reactions : Wang et al. (2022) report the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant of tert-butyl carbamate, in photoredox-catalyzed amination of o-hydroxyarylenaminones. This technique establishes a new pathway for assembling 3-aminochromones under mild conditions, which is crucial for developing amino pyrimidines and other complex molecules (Wang et al., 2022).

Synthesis of Protease Inhibitors : Ghosh et al. (2017) describe the enantioselective synthesis of tert-butyl carbamates, which are utilized as building blocks for novel protease inhibitors. The synthesis involves asymmetric syn- and anti-aldol reactions, demonstrating the compound's potential in developing therapeutics (Ghosh et al., 2017).

One-Pot Curtius Rearrangement : Lebel and Leogane (2005) developed a method involving tert-butyl carbamate for a one-pot Curtius rearrangement. This process enables the efficient formation of protected amines from carboxylic acids, illustrating the compound's utility in organic synthesis (Lebel & Leogane, 2005).

Metalation and Alkylation Reactions : Sieburth et al. (1996) explored the metalation and subsequent alkylation of tert-butyl carbamate derivatives, leading to the efficient preparation of α-functionalized α-amino silanes. This study highlights the compound's role in facilitating complex chemical transformations (Sieburth et al., 1996).

Synthesis of Glycoconjugates : Henry and Lineswala (2007) utilized tert-butyl carbamates in the reaction under glycosylation conditions to produce anomeric 2-deoxy-2-amino sugar carbamates. This process is significant for generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

Similar compounds have been used in palladium-catalyzed synthesis

Mode of Action

It’s known that similar compounds participate in palladium-catalyzed cross-coupling reactions . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

It’s known that similar compounds are involved in the synthesis of n-boc-protected anilines , which are used in various biochemical reactions

Pharmacokinetics

It’s known that similar compounds have high gi absorption and are bbb permeant These properties suggest that the compound might have good bioavailability

Result of Action

Similar compounds are known to participate in palladium-catalyzed reactions , which could lead to various molecular transformations

Action Environment

It’s recommended to store similar compounds in a dark place under an inert atmosphere . This suggests that light and oxygen might affect the stability and efficacy of the compound.

properties

IUPAC Name |

tert-butyl N-(3-amino-2,4-difluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6(12)9(14)8(7)13/h4-5H,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLESTKCQLPTXBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448902 |

Source

|

| Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |

CAS RN |

208166-48-7 |

Source

|

| Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)